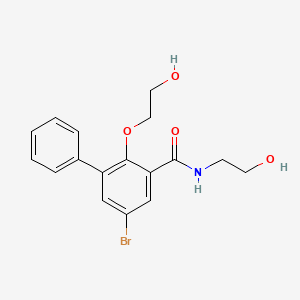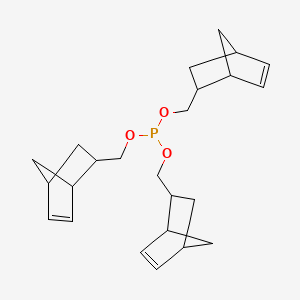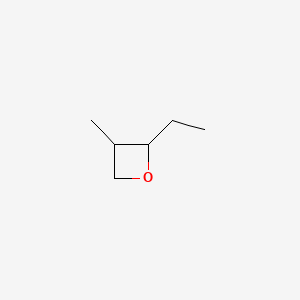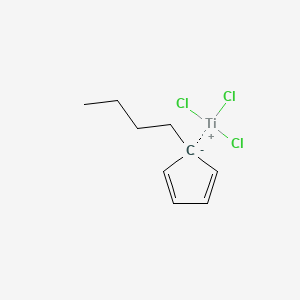![molecular formula C20H28Cl2N4O9 B13812197 (4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glg-V 13 is a small molecule drug that acts as a potassium channel blocker. It has been primarily studied for its potential use as a class III antiarrhythmic agent, targeting cardiovascular diseases, particularly cardiac arrhythmias .
Análisis De Reacciones Químicas
Glg-V 13 undergoes various chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can be performed, but detailed conditions are not specified.
Substitution: Glg-V 13 can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study the effects of potassium channel blockers.
Biology: Research has focused on its effects on cellular ion channels and its potential therapeutic applications.
Medicine: Glg-V 13 is primarily investigated for its use as an antiarrhythmic agent, particularly in treating cardiac arrhythmias.
Mecanismo De Acción
Glg-V 13 exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the action potential duration, which helps in stabilizing the cardiac rhythm. The molecular targets of Glg-V 13 include various potassium channels, and its mechanism involves binding to these channels and inhibiting their function. This inhibition prevents the rapid repolarization of cardiac cells, thereby reducing the likelihood of arrhythmias .
Comparación Con Compuestos Similares
Glg-V 13 is compared with other class III antiarrhythmic agents, such as d,l-sotalol and KMC-IV-84. These compounds also act as potassium channel blockers but may differ in their specific binding affinities, pharmacokinetics, and side effect profiles. Glg-V 13 is unique in its specific molecular structure and its effects on different types of potassium currents in cardiac cells .
Similar Compounds
- d,l-Sotalol
- KMC-IV-84
- Amiodarone
- Dofetilide
These compounds share similar mechanisms of action but may vary in their clinical applications and efficacy .
Propiedades
Fórmula molecular |
C20H28Cl2N4O9 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid |
InChI |
InChI=1S/C20H26N4O.2ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2*2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;2*(H,2,3,4,5)/t16-,17+;; |
Clave InChI |
OCHIIJAGIOJHMN-VWDRLOGHSA-N |
SMILES isomérico |
CC(C)N1C[C@H]2C[C@@H](C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
SMILES canónico |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)








![(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL](/img/structure/B13812184.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)

